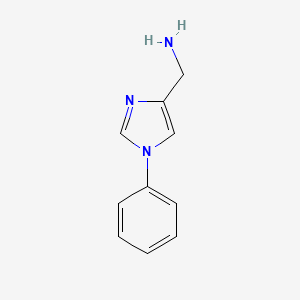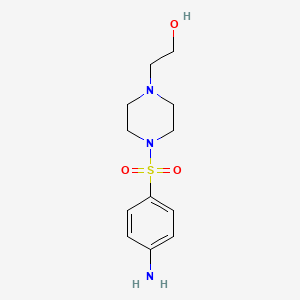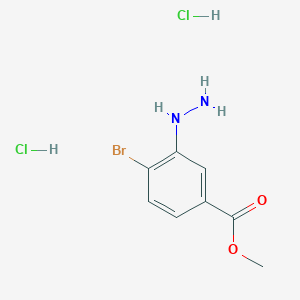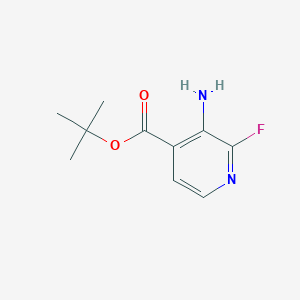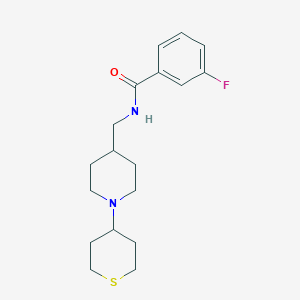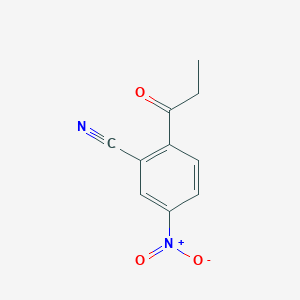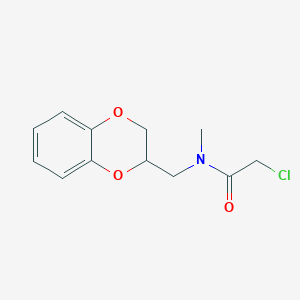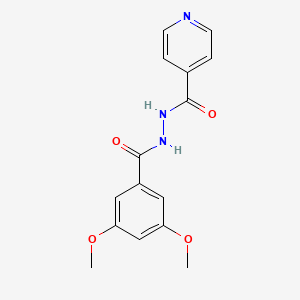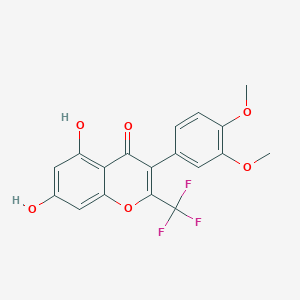
6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is a synthetic compound that has gained attention in the scientific community due to its potential biological and medicinal applications. The compound belongs to the class of coumarin derivatives and contains a bromine atom, a thiazole ring, and a phenyl group.
Mécanisme D'action
The mechanism of action of 6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is not fully understood. However, studies have suggested that the compound may exert its anticancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cell proliferation, survival, and metastasis. The compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been found to exhibit various other biochemical and physiological effects. Studies have shown that the compound has antioxidant and anti-inflammatory properties, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one is its synthetic nature, which allows for easy modification and optimization of its structure and properties. The compound is also relatively stable and easy to handle in the laboratory. However, one of the main limitations is its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one. One of the main areas of interest is the optimization of its structure and properties to enhance its anticancer activity and reduce its toxicity. Another area of interest is the investigation of its potential in other disease areas, such as neurodegenerative and infectious diseases. Additionally, the development of novel synthetic methods and analogs of the compound may lead to the discovery of new and more potent therapeutic agents.
Méthodes De Synthèse
The synthesis of 6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves the condensation of 2-acetyl-4-bromo-3-hydroxychromone and 2-phenyl-1,3-thiazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as ethanol or acetonitrile under reflux conditions. The resulting product is then purified by column chromatography using a suitable eluent.
Applications De Recherche Scientifique
6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one has shown potential in various scientific research applications. One of the main areas of interest is its use as an anticancer agent. Studies have shown that the compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to induce apoptosis, inhibit cell migration, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO2S/c19-13-6-7-16-12(8-13)9-14(18(21)22-16)15-10-23-17(20-15)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCLNKCCOYAIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

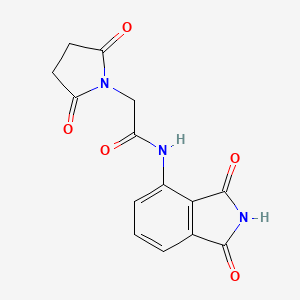
![N-(1-Cyano-2,2-dimethylcyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2867682.png)
![7-tert-butyl-2-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867683.png)
